![molecular formula C16H15NOS2 B2969591 2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide CAS No. 406201-33-0](/img/structure/B2969591.png)
2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide
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Overview
Description
“2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide” is a complex organic compound. It belongs to the class of heterocyclic compounds known as thienothiophenes . Thienothiophenes are annulated rings of two thiophene rings with a stable and electron-rich structure . They have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thienothiophene derivatives involves various methodologies . For instance, one synthetic strategy involves the reaction of thiophene derivatives with isocyanates . The resulting intermediates undergo base-promoted cyclization to yield the target thienopyrimidines .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Intramolecular Diels-Alder Reaction
The thiophene nucleus has been explored as both a diene and a dienophile in the context of the Intramolecular Diels–Alder reaction. This reaction demonstrates the versatility of thiophene-containing compounds in synthesizing complex molecular architectures, which could be foundational for designing new materials and molecules with desired properties (Himbert et al., 1990).
Functional Materials Development
Metal-Organic Frameworks (MOFs)
The functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with methyl-substituted thieno[2,3-b]thiophene groups has been investigated. These frameworks exhibit unique sensing activities and magnetic properties, indicating potential applications in gas adsorption, sensing, and magnetic cooling technologies (Wang et al., 2016).
Chemical Synthesis and Derivatives Exploration
Thieno[2,3-d]pyrimidinedione Core
The synthesis and functionalization of the thieno[2,3-d]pyrimidinedione core have been explored for generating highly substituted 5-carboxamide-6-aryl scaffolds. This work highlights a novel approach to accessing a diverse library of compounds, potentially useful in pharmaceutical chemistry and materials science (O'Rourke et al., 2018).
Advanced Organic Synthesis
Gewald Reaction
A facile four-component Gewald reaction under organocatalyzed aqueous conditions has been developed, enabling efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This synthesis method could be pivotal for rapidly generating thiophene derivatives for further research and development in various scientific fields (Abaee & Cheraghi, 2013).
Future Directions
Thienothiophenes have many applications, including pharmaceutical and optoelectronic properties . Therefore, the synthesis and characterization of novel thienothiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-3-13-8-11-9-14(20-16(11)19-13)15(18)17-12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJEQMKKBQGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC(=C2)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide |
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